2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Description
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1909309-55-2) is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2 and a 1,3-dioxolane moiety at position 4, along with a carboxylic acid group at position 5 . Its molecular weight is 215.23 g/mol, and it is typically available with a purity ≥95% . The 1,3-dioxolane group is an electron-rich ether ring, enhancing solubility in polar solvents and serving as a key functional group for further derivatization in synthetic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-7-9-3(4(14-7)5(10)11)6-12-1-2-13-6/h6H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMSSVPZSDTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Formation of the Dioxolane Ring: The dioxolane ring can be introduced through the reaction of a diol (such as ethylene glycol) with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or borane in solvents like tetrahydrofuran.
Major Products:
Substituted Thiazole Derivatives: Products formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Products formed from oxidation reactions.
Alcohols and Aldehydes: Products formed from reduction reactions.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of thiazoles exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can inhibit the growth of various cancer cell lines. A notable case study demonstrated the effectiveness of thiazole derivatives against breast cancer (T-47D) and lung cancer (HOP-92), achieving growth inhibition rates exceeding 95% .
Enzyme Inhibition
The structural characteristics of this compound allow it to act as an enzyme inhibitor. Its thiazole ring is crucial for binding to active sites on enzymes, making it a candidate for developing selective inhibitors for therapeutic purposes . Research has highlighted its potential as an inhibitor for specific enzymes involved in metabolic pathways linked to cancer progression.
Precursor for Diverse Derivatives
This compound serves as a valuable precursor for synthesizing various functionalized thiazole derivatives through lithiation reactions. The bromine atom at the second position allows for electrophilic substitutions that can introduce different functional groups . This versatility is essential for creating libraries of compounds that can be screened for biological activity.
Material Science
Beyond medicinal applications, this compound is also explored in material science. Its unique properties enable its use in developing advanced materials with specific functionalities, such as sensors or catalysts .
Case Studies and Experimental Results
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The dioxolane ring and carboxylic acid group contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of bromine and dioxolane groups significantly impacts reactivity. For example, 5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole has bromine at C5 instead of C2, altering its electronic profile compared to the target compound.
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group in 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid enhances metabolic stability but reduces solubility compared to the dioxolane group .
Physicochemical Properties
- Solubility: The dioxolane group in the target compound improves polar solvent compatibility (e.g., DMSO, ethanol) compared to phenyl or CF₃ analogs .
- Melting Points: 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: 201–203°C . 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: 214–215°C .
Biological Activity
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H6BrNO2S
- Molecular Weight : 236.09 g/mol
Antioxidant Activity
Research indicates that derivatives of thiazoles, including this compound, exhibit significant antioxidant properties. For instance, studies have shown that certain thiazole derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .
Xanthine Oxidase Inhibition
The compound has been evaluated for its xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme linked to the production of uric acid and is a target for treating conditions like gout. In a related study on thiazole derivatives, specific compounds demonstrated moderate xanthine oxidase inhibitory activity with IC50 values in the micromolar range . This suggests that this compound may have similar potential.
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. The presence of the dioxolane moiety may enhance solubility and bioavailability, facilitating better interaction with target enzymes or receptors. For example:
- Molecular Docking Studies : Molecular docking analyses have shown that thiazole derivatives can bind effectively to active sites of enzymes like xanthine oxidase . This binding affinity is crucial for their inhibitory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Antioxidant Studies :
- Xanthine Oxidase Inhibition :
- Pharmacological Evaluation :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of brominated thiazole precursors with 1,3-dioxolane derivatives. Key steps include temperature control (e.g., reflux in anhydrous THF) and catalyst selection (e.g., Pd-mediated coupling for bromine retention). Purity optimization requires post-synthetic HPLC purification using a C18 column with a water-acetonitrile gradient . Reaction yields are sensitive to stoichiometric ratios of the dioxolane moiety, as excess reagent may lead to side reactions .
Q. How should researchers characterize the structural integrity of this compound, particularly the bromine substitution and dioxolane ring stability?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for dioxolane ring confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography is recommended for unambiguous confirmation of bromine positioning and thiazole-dioxolane spatial arrangement, as demonstrated for analogous brominated thiazoles in crystallographic studies . FTIR can monitor dioxolane ring stability under thermal stress (e.g., 150°C for 24 hours) .
Q. What solvent systems and storage conditions ensure stability for this compound in long-term studies?
- Methodological Answer : The compound is hygroscopic; store under inert gas (argon) at –20°C in amber vials. Solubility tests indicate optimal stability in DMSO or dichloromethane, avoiding protic solvents like methanol, which may hydrolyze the dioxolane ring. Periodic stability checks via TLC (silica gel, ethyl acetate/hexane 3:7) are advised .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine atom in cross-coupling reactions, and what experimental validation is required?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bromine’s electronic environment and predict its susceptibility to Suzuki-Miyaura coupling. Validate predictions by reacting the compound with phenylboronic acid under Pd(PPh₃)₄ catalysis. Monitor reaction progress via LC-MS and compare experimental yields (≥65% expected) with computational activation energy barriers .
Q. What strategies resolve contradictory data regarding the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH-dependent dioxolane ring opening). Standardize assays at pH 7.4 (phosphate buffer) and include control experiments with the hydrolyzed product (post-ring opening). Use isothermal titration calorimetry (ITC) to differentiate binding affinities between intact and degraded forms .
Q. How can the compound’s thiazole-carboxylic acid group be functionalized without disrupting the dioxolane moiety?
- Methodological Answer : Employ selective esterification using DCC/DMAP in dry DCM to modify the carboxylic acid group. Monitor reaction progress via ¹H NMR for disappearance of the –COOH peak (δ ~12 ppm). Avoid strong acids/bases to prevent dioxolane hydrolysis. Post-functionalization, confirm integrity via IR (C=O stretch at ~1700 cm⁻¹) .
Q. What mechanistic insights explain the compound’s fluorescence quenching in presence of metal ions?
- Methodological Answer : Conduct fluorescence titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) and analyze Stern-Volmer plots to determine quenching constants. Theoretical studies (TD-DFT) can model electron transfer pathways between the thiazole ring and metal ions. Correlate findings with XPS data to confirm metal coordination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
